Cas no 40635-11-8 (6,7-Dichloroquinoline)

6,7-Dichloroquinoline is a halogenated quinoline derivative with the molecular formula C9H5Cl2N. This heterocyclic compound is characterized by the presence of chlorine atoms at the 6 and 7 positions of the quinoline ring, which enhance its reactivity and utility in organic synthesis. It serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The dichloro substitution pattern imparts distinct electronic properties, making it valuable for constructing complex molecular architectures. Its stability and compatibility with various reaction conditions further contribute to its widespread use in research and industrial applications. Proper handling and storage are recommended due to its potential reactivity.
6,7-Dichloroquinoline structure
6,7-Dichloroquinoline structure
Product Name:6,7-Dichloroquinoline
CAS No:40635-11-8
MF:C9H5Cl2N
MW:198.048700094223
MDL:MFCD09878431
CID:55262
PubChem ID:14548342
Update Time:2025-06-26

6,7-Dichloroquinoline Chemical and Physical Properties

Names and Identifiers

    • 6,7-Dichloroquinoline
    • 6.7-Dichlor-chinolin
    • Quinoline,6,7-dichloro
    • AS-42351
    • FT-0770300
    • MFCD09878431
    • A873266
    • SB67827
    • SCHEMBL1750620
    • DTXSID10561531
    • 40635-11-8
    • AKOS006310463
    • CS-0452209
    • DB-070069
    • MDL: MFCD09878431
    • Inchi: 1S/C9H5Cl2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H
    • InChI Key: VOEBOQZMOGFLTJ-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC2C(=CC=CN=2)C=1)Cl

Computed Properties

  • Exact Mass: 196.98000
  • Monoisotopic Mass: 196.9799046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Density: 1.408
  • Boiling Point: 311.054 °C at 760 mmHg
  • Flash Point: 311.054 °C at 760 mmHg
  • PSA: 12.89000
  • LogP: 3.54160

6,7-Dichloroquinoline Pricemore >>

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abcr
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6,7-Dichloroquinoline Production Method

6,7-Dichloroquinoline Suppliers

Amadis Chemical Company Limited
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(CAS:40635-11-8)6,7-Dichloroquinoline
Order Number:A873266
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:38
Price ($):320.0
Email:sales@amadischem.com

6,7-Dichloroquinoline Related Literature

Additional information on 6,7-Dichloroquinoline

Introduction to 6,7-Dichloroquinoline (CAS No: 40635-11-8)

6,7-Dichloroquinoline, identified by its Chemical Abstracts Service (CAS) number 40635-11-8, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and chemical research. This compound belongs to the quinoline family, which is well-known for its diverse biological activities and applications in medicinal chemistry. The presence of chlorine substituents at the 6th and 7th positions enhances its reactivity and utility in synthetic chemistry, making it a valuable intermediate in the development of various pharmacologically active molecules.

The structural framework of 6,7-Dichloroquinoline consists of a benzene ring fused to a pyridine ring, with two chlorine atoms attached at specific positions. This structural motif contributes to its unique electronic properties and binding characteristics, which are exploited in the design of drugs targeting a wide range of diseases. In recent years, there has been a surge in research focused on quinoline derivatives due to their potential as antimicrobial, antimalarial, and anticancer agents.

One of the most compelling aspects of 6,7-Dichloroquinoline is its role as a key intermediate in the synthesis of more complex molecules. Its chlorinated structure allows for further functionalization through various chemical reactions, such as nucleophilic aromatic substitution, cross-coupling reactions, and metal-catalyzed transformations. These reactions enable the introduction of additional functional groups, leading to the creation of novel compounds with enhanced biological activity.

In the realm of pharmaceutical research, 6,7-Dichloroquinoline has been extensively studied for its potential applications in drug discovery. Recent studies have highlighted its utility in the development of inhibitors targeting specific enzymes and receptors involved in diseases such as cancer and infectious disorders. For instance, derivatives of 6,7-Dichloroquinoline have shown promise in inhibiting kinases and other enzymes that play a crucial role in tumor progression.

The antimicrobial properties of 6,7-Dichloroquinoline have also been explored in detail. Researchers have demonstrated that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, as well as fungi. This has opened up new avenues for the development of antibiotics and antifungal agents that can combat drug-resistant strains. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

6,7-Dichloroquinoline scaffold has been utilized in the design of compounds with anti-inflammatory and analgesic properties. Some derivatives have shown significant efficacy in animal models of inflammation and pain, suggesting their potential as therapeutic agents for conditions such as rheumatoid arthritis and neuropathic pain. These findings underscore the versatility of this compound class and its relevance in addressing unmet medical needs. Synthetic accessibilityof< strong>6,7-Dichloroquinolineis another factor that contributes to its widespread use in research. Several synthetic routes have been developed over the years, allowing for scalable production of this compound. These methods often involve straightforward reactions starting from readily available precursors such as quinoline or chlorinated benzene derivatives. The ability to produce< strong>6,7-Dichloroquinolineeasily makes it an attractive choice for both academic and industrial researchers. 6,7-Dichloroquinoline(CAS No: 40635-11-8)is a versatile and valuable compound with numerous applications in pharmaceutical research. Its unique structural features make it a powerful tool for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new applications for this compound,< strong>Six,< strong>Seven,and other derivatives are likely to play an increasingly important role in the development of next-generation therapeutics.
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Amadis Chemical Company Limited
(CAS:40635-11-8)6,7-Dichloroquinoline
A873266
Purity:99%
Quantity:5g
Price ($):320.0
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